molecular formula C10H10N2O2 B1636306 5-methoxy-1H-indole-2-carboxamide

5-methoxy-1H-indole-2-carboxamide

Cat. No.: B1636306
M. Wt: 190.2 g/mol
InChI Key: DVXWLUUAUIACMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

IUPAC Name

5-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C10H10N2O2/c1-14-7-2-3-8-6(4-7)5-9(12-8)10(11)13/h2-5,12H,1H3,(H2,11,13)

InChI Key

DVXWLUUAUIACMF-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-indole-2-carboxylic acid 3 (X═H, 1.0 g, 6.21 mmol) and anhydrous THF (50 ml), add carbonyldiimidazole (1.10 equiv., 1.1 g, 6.83 mmol). Stir for 30 min at rt and then add MeNH2HCl (1.30 equiv., 541 mg, 8.07 mmol) in one portion. Add DMF (10 mL) to the reaction and stir at rt. After 2 h, pour the clear yellow reaction solution into H2O. Collect the precipitate by filtration and dry under vacuum at 40° C. to afford 1H-indole-2-carboxylic acid methylamide 4 (X═R2═H, R3═CH3; 860 mg, 80%) as a yellow solid, mp 222-223° C.; 1H NMR (DMSO-d6) δ 11.6 (brs, 1H), 8.45 (m, 1H), 7.60 (d, 1H, J=7.8 Hz), 7.44 (dd, 1H, J=1.05, 8.25 Hz), 7.20-7.14 (m, 1H), 7.60-7.00 (m, 1H), 2.82 (d, 3H, J=4.2 Hz). m/z obs=175 (M+1). Treat 1H-indole-2-carboxylic acid methylamide (174 mg, 1.0 mmol) with phenyldisulfide (1.1 equiv., 240 mg, 1.1 mmol) as described in General Synthetic Procedure VIIa to afford the title compound Ij (140 mg, 50%) as an ivory-colored solid, mp 201-204° C.; 1H NMR (DMSO-d6) δ 12.3 (brs, 1H), 8.3 (m, 1H), 7.48 (d, 1H), 7.42 (d, 1H), 7.3-7.0 (m, 7H), 2.9 (d, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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